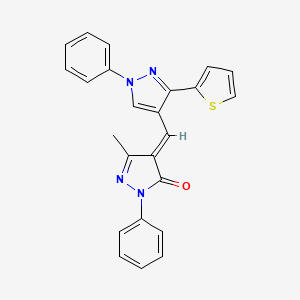
(E)-3-methyl-1-phenyl-4-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-1H-pyrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is part of a category of chemicals that have been extensively studied for their potential in various fields, including medicinal chemistry, due to their diverse biological activities. The interest in such compounds often stems from their structural uniqueness and versatility in chemical reactions and applications.
Synthesis Analysis
The synthesis of similar pyrazole derivatives typically involves multi-component reactions, including cyclocondensation processes, which allow for the efficient assembly of the complex molecular architecture seen in these compounds. An example of a related synthesis process involves a one-pot three-component cyclocondensation of pyrazole-4-carbaldehyde derivatives, demonstrating the method's versatility and efficiency in generating structurally complex pyrazoles (Khalifa, Al-Omar, & Nossier, 2017).
Scientific Research Applications
Synthesis and Characterization
The synthesis of related compounds involves intricate reactions yielding derivatives with potential anti-tumor and antimicrobial activities. For instance, a study described the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which exhibited promising anti-tumor activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016)[https://consensus.app/papers/synthesis-characterization-some-bispyrazolylthiazoles-gomha/b12a880cf78e5dc28033405694d2e445/?utm_source=chatgpt]. Another research focused on the synthesis of N-confused porphyrin derivatives with substituted 3-C positions, showcasing the versatility of active methylene compounds in generating novel chemical structures (Li et al., 2011)[https://consensus.app/papers/synthesis-nconfused-derivatives-substituted-position-li/84e6093d82d55dbbb9a166047339497b/?utm_source=chatgpt].
Applications in Antimicrobial and Antitumor Activities
The antimicrobial activity of chitosan Schiff bases derived from heteroaryl pyrazole derivatives was explored, indicating the dependence of antimicrobial activity on the type of Schiff base moiety (Hamed et al., 2020)[https://consensus.app/papers/synthesis-characterization-activity-novel-chitosan-hamed/12a00bb2faf657fdb9b6c8330d77baae/?utm_source=chatgpt]. Additionally, compounds with pyrazole and thiophene scaffolds were synthesized and demonstrated promising activity against some fungal and bacterial strains (Ashok et al., 2016)[https://consensus.app/papers/microwave-assisted-synthesis-substituted-ashok/e3c3f989d44d5374b2b0e37ef0762d2d/?utm_source=chatgpt].
Structural Insights
Studies on the structural aspects of similar compounds have revealed their potential for further applications in materials science and organic synthesis. For example, the synthesis and characterization of hydroxy pyrazolines highlighted the transformation capabilities of 3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one through various reactions (Parveen, Iqbal, & Azam, 2008)[https://consensus.app/papers/synthesis-characterization-series-hydroxy-pyrazolines-parveen/7593a65a45c856a5b906effd3dba0871/?utm_source=chatgpt].
properties
IUPAC Name |
(4E)-5-methyl-2-phenyl-4-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4OS/c1-17-21(24(29)28(25-17)20-11-6-3-7-12-20)15-18-16-27(19-9-4-2-5-10-19)26-23(18)22-13-8-14-30-22/h2-16H,1H3/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRIQPWQYDZHJE-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-methyl-1-phenyl-4-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-1H-pyrazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2486105.png)
![3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate](/img/structure/B2486107.png)

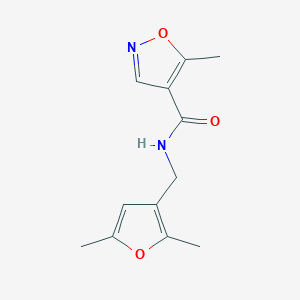
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2486111.png)

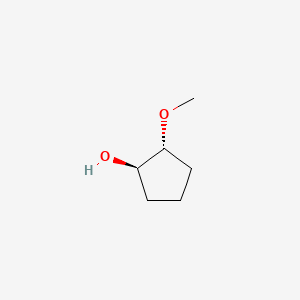
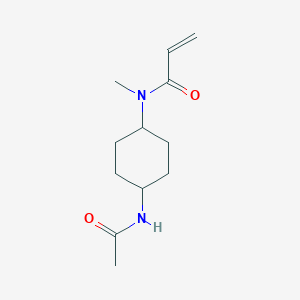
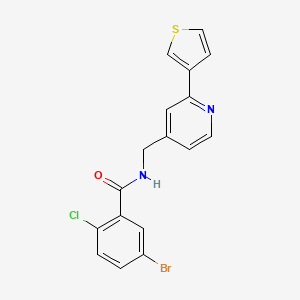


![2-chloro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2486125.png)
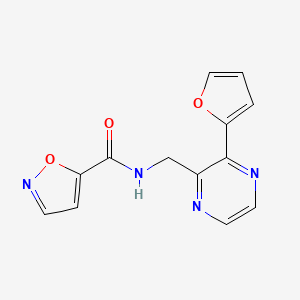
![2-{[1-(2-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2486127.png)